molecular formula C11H12BrClOS B14062531 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14062531
M. Wt: 307.63 g/mol
InChI Key: QSDOULGHERTQQZ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent ketone formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the bromomethyl group to a methyl group.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. These interactions can affect cellular pathways and lead to specific biological outcomes.

Comparison with Similar Compounds

Similar compounds include those with bromomethyl, methylthio, or chloropropanone groups, such as:

  • 1-(2-Bromomethylphenyl)-2-chloropropan-1-one
  • 1-(2-(Methylthio)phenyl)-2-chloropropan-1-one
  • 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-propanone

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-methylsulfanylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-5-9(15-2)4-3-8(10)6-12/h3-5,7H,6H2,1-2H3

InChI Key

QSDOULGHERTQQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)SC)CBr)Cl

Origin of Product

United States

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